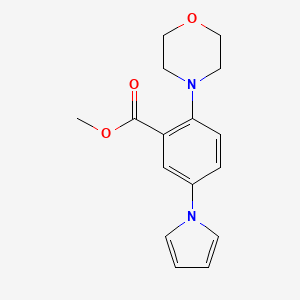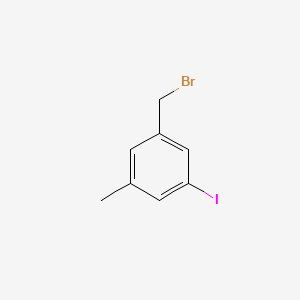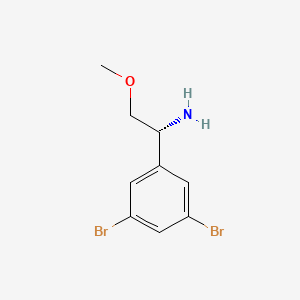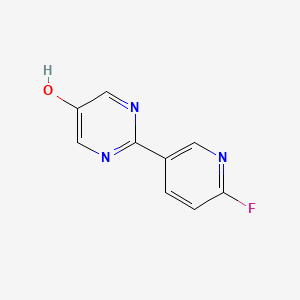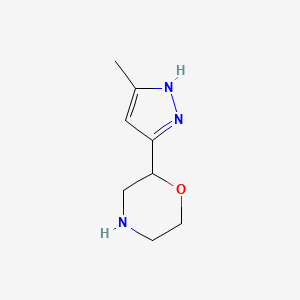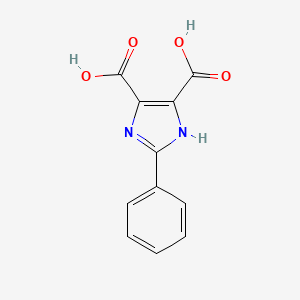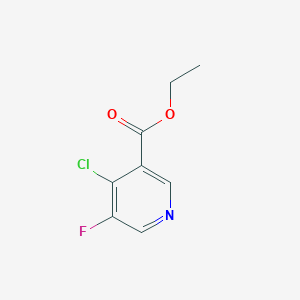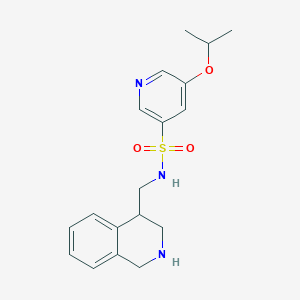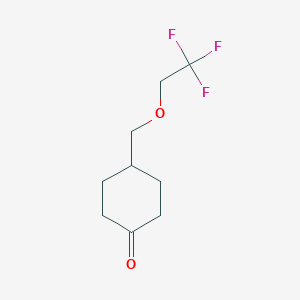![molecular formula C11H17NO4 B12950522 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B12950522.png)
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,9-Trioxa-12-azadispiro[425825]pentadecan-13-one is a complex organic compound with a unique structure that includes multiple oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one typically involves multi-step organic reactions. The process often starts with the formation of the core spiro structure, followed by the introduction of oxygen and nitrogen atoms through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler compounds with fewer functional groups.
Scientific Research Applications
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,4,7-Trioxa-10-azadispiro[4.2.58.25]pentadecan-13-one
- 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-14-one
Uniqueness
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1,4,9-trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one |
InChI |
InChI=1S/C11H17NO4/c13-9-10(14-6-5-12-9)1-3-11(4-2-10)15-7-8-16-11/h1-8H2,(H,12,13) |
InChI Key |
SYZIATWHSTXMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC13C(=O)NCCO3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
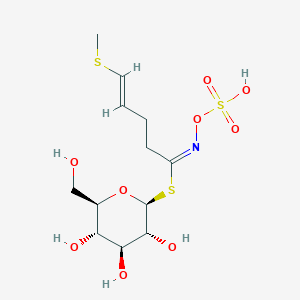
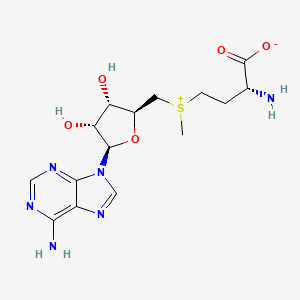
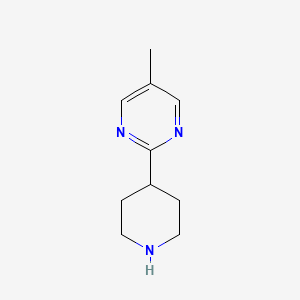
![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)
